(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid
CAS No.:
Cat. No.: VC13859142
Molecular Formula: C12H15BN2O4
Molecular Weight: 262.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BN2O4 |
|---|---|
| Molecular Weight | 262.07 g/mol |
| IUPAC Name | [1-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazol-5-yl]boronic acid |
| Standard InChI | InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-14-9-6-8(13(17)18)4-5-10(9)15/h4-7,17-18H,1-3H3 |
| Standard InChI Key | MZVPNNFEUXOFNO-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(C=C1)N(C=N2)C(=O)OC(C)(C)C)(O)O |
| Canonical SMILES | B(C1=CC2=C(C=C1)N(C=N2)C(=O)OC(C)(C)C)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzimidazole ring system substituted at the 1-position with a Boc group and at the 5-position with a boronic acid (-B(OH)₂) group. The benzimidazole core consists of a fused benzene and imidazole ring, with nitrogen atoms at positions 1 and 3. The Boc group (-OC(O)O(C(CH₃)₃)) protects the nitrogen at position 1, while the boronic acid at position 5 enables reactivity in cross-coupling reactions.
The molecular formula is C₁₂H₁₅BN₂O₄, with a molecular weight of 262.07 g/mol. Key structural identifiers include:
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IUPAC Name: [1-[(2-Methylpropan-2-yl)oxycarbonyl]benzimidazol-5-yl]boronic acid
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SMILES: B(C1=CC2=C(C=C1)N(C=N2)C(=O)OC(C)(C)C)(O)O
Physicochemical Characteristics
While comprehensive physical data (e.g., melting point, solubility) remain unreported in available literature, the compound’s reactivity can be inferred from its functional groups:
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Boc Group: Imparts steric bulk and protects the imidazole nitrogen from undesired reactions.
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Boronic Acid: Exhibits Lewis acidity, enabling transmetalation in cross-coupling reactions .
The compound’s calculated XLogP3 (partition coefficient) is 1.4, suggesting moderate hydrophobicity . Its boronic acid moiety forms reversible covalent bonds with diols, a property exploited in Suzuki-Miyaura couplings.
Synthesis and Manufacturing
Synthetic Strategy
The synthesis involves two primary steps:
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Protection of Benzimidazole Nitrogen:
The benzimidazole nitrogen at position 1 is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step prevents unwanted side reactions during subsequent functionalization . -
Introduction of Boronic Acid Moiety:
Directed ortho-metalation (DoM) or Miyaura borylation introduces the boronic acid group at position 5. For example, palladium-catalyzed borylation of a halogenated precursor (e.g., 5-bromo-1-Boc-benzimidazole) with bis(pinacolato)diboron (B₂pin₂) yields the target compound .
Optimization and Challenges
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Yield Considerations: Reported yields for analogous benzimidazole boronic acids range from 60–75%, depending on reaction conditions .
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Purification: Column chromatography or recrystallization is typically employed to isolate the product, given its sensitivity to protodeboronation under acidic or aqueous conditions.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key partner in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation between aryl halides and boronic acids. For example, coupling with 4-bromotoluene produces biaryl derivatives, valuable intermediates in drug discovery .
Mechanistic Insight:
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Oxidative Addition: Aryl halide reacts with palladium(0) to form a Pd(II) complex.
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Transmetalation: The boronic acid transfers its aryl group to Pd(II).
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Reductive Elimination: The biaryl product is released, regenerating Pd(0) .
Pharmaceutical Intermediates
Benzimidazole boronic acids are precursors to protease inhibitors (e.g., bortezomib) and kinase inhibitors. The Boc group facilitates selective deprotection during multi-step syntheses, enabling modular construction of complex molecules .
Comparative Analysis with Related Compounds
Future Research Directions
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